2-(3-Bromophenyl)-2-methyloxetane

CAS No.: 850348-58-2

Cat. No.: VC3864305

Molecular Formula: C10H11BrO

Molecular Weight: 227.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850348-58-2 |

|---|---|

| Molecular Formula | C10H11BrO |

| Molecular Weight | 227.1 g/mol |

| IUPAC Name | 2-(3-bromophenyl)-2-methyloxetane |

| Standard InChI | InChI=1S/C10H11BrO/c1-10(5-6-12-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 |

| Standard InChI Key | GWKYRHWYLAAEFD-UHFFFAOYSA-N |

| SMILES | CC1(CCO1)C2=CC(=CC=C2)Br |

| Canonical SMILES | CC1(CCO1)C2=CC(=CC=C2)Br |

Introduction

Structural Overview and Chemical Identification

Molecular Architecture

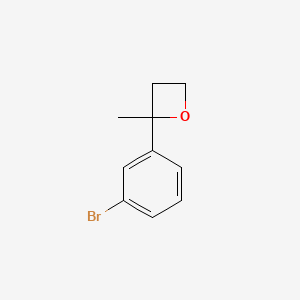

2-(3-Bromophenyl)-2-methyloxetane belongs to the oxetane family, a four-membered oxygen-containing heterocycle. The compound’s structure features:

-

A methyl group at the 2-position of the oxetane ring, introducing steric bulk.

-

A 3-bromophenyl substituent at the same 2-position, contributing electronic diversity through the bromine atom’s inductive and resonance effects.

The IUPAC name, 2-(3-bromophenyl)-2-methyloxetane, reflects this substitution pattern. The molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol .

Table 1: Key Identifiers and Structural Data

Electronic and Steric Features

The oxetane ring imposes significant ring strain (approximately 106 kJ/mol), which influences reactivity, particularly in ring-opening reactions . The 3-bromophenyl group alters electron density distribution:

-

Electron-withdrawing effect: Bromine’s -I effect deactivates the phenyl ring, directing electrophilic substitution to meta and para positions.

-

Steric effects: The methyl group at the 2-position creates a congested environment, potentially hindering nucleophilic attack on the oxetane ring .

| Oxetane Derivative | Ring Strain (kJ/mol) | Thermal Stability (°C) |

|---|---|---|

| 2-Methyloxetane | ~106 | 80–100 |

| 3,3-Difluorooxetane | ~98 | >150 |

| 2-(3-Bromophenyl)-2-methyloxetane (estimated) | ~110 | 90–110 (predicted) |

Chemical Reactivity and Reaction Pathways

The reactivity of 2-(3-Bromophenyl)-2-methyloxetane is governed by two primary factors:

-

Oxetane Ring Strain: Drives ring-opening reactions under acidic or nucleophilic conditions.

-

Bromophenyl Substituent: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) and electrophilic aromatic substitution.

Ring-Opening Reactions

The oxetane ring undergoes cleavage via:

-

Acid-Catalyzed Hydrolysis: Produces 3-bromophenyl-2-methyl-1,3-propanediol intermediates.

-

Nucleophilic Attack: Thiols or amines may open the ring, forming thioether or amine derivatives, respectively .

Functionalization of the Bromophenyl Group

The bromine atom serves as a handle for further derivatization:

-

Pd-Catalyzed Cross-Coupling: Suzuki reactions with boronic acids to form biaryl systems.

-

Lithiation-Halogen Exchange: Directed ortho-metalation for introducing additional substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume